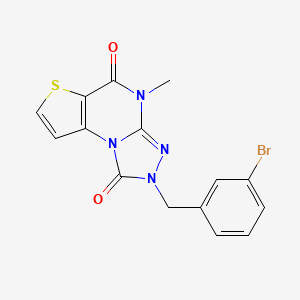

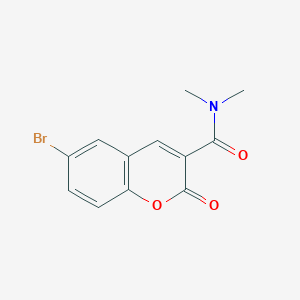

![molecular formula C17H16N2O2S2 B2475579 N-(苯并[d]噻唑-2-基)-3-((4-甲氧基苯基)硫代)丙酰胺 CAS No. 941952-45-0](/img/structure/B2475579.png)

N-(苯并[d]噻唑-2-基)-3-((4-甲氧基苯基)硫代)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a compound that has been studied for its potential applications in various fields . It is part of a library of benzo[d]thiazole compounds that have been designed and synthesized for their potential inhibitory activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

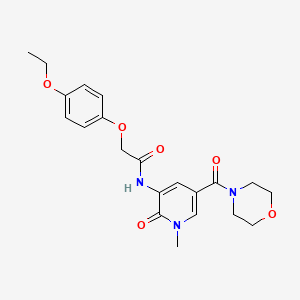

科学研究应用

抗菌和细胞毒活性研究表明,N-(苯并[d]噻唑-2-基)丙酰胺的某些衍生物,例如2-[(1H-苯并咪唑-2-基)硫代]-N-[4-(萘-2-基)噻唑-2-基]丙酰胺和N-[4-(4-氯苯基)噻唑-2-基]-2-[(1-甲基-1H-四唑-5-基)硫代]丙酰胺,表现出显着的抗菌活性。此外,其中一些化合物对各种癌细胞系表现出高细胞毒性,表明它们在癌症研究和治疗中的潜在用途(Dawbaa, Evren, Cantürk, & Yurttaş, 2021)。

合成和表征N-(苯并[d]噻唑-2-基)丙酰胺衍生物的合成和表征对于它们在科学研究中的潜在应用至关重要。一项研究详细介绍了N-(苯并[d]噻唑-2-基)丙酰胺的氟比洛芬衍生物的成功合成和全面分析,这可能导致在药物化学中的新应用(Manolov, Ivanov, & Bojilov, 2021)。

精神和抗炎活性已经发现某些N-(苯并[d]噻唑-2-基)丙酰胺衍生物在体内表现出精神活性,在体内表现出抗炎活性,在体外筛选表现出细胞毒性。这些化合物显示出明显的镇静作用、高抗炎活性、选择性细胞毒作用和抗菌作用,使其成为开发新药的关注对象(Zablotskaya et al., 2013)。

抗氧化和抗癌活性对3-[(4-甲氧基苯基)氨基]丙烷肼衍生物的研究,包括N-(1,3-二氧代异吲哚啉-2-基)-3-((4-甲氧基苯基)氨基)丙酰胺,表明这些化合物具有显着的抗氧化和抗癌活性。发现其中一些衍生物对某些癌细胞系比对其他癌细胞系的细胞毒性更强,突出了它们在靶向癌症治疗中的潜力(Tumosienė et al., 2020)。

COX 抑制活性研究还表明,某些N-(苯并[d]噻唑-2-基)丙酰胺衍生物对COX-2酶具有很强的抑制活性,这对于它们在治疗炎症和疼痛等疾病中的潜在应用具有重要意义(Ertas et al., 2022)。

萘-1-基衍生物的抗菌活性与N-(苯并[d]噻唑-2-基)丙酰胺密切相关的N-(萘-1-基)丙酰胺衍生物对各种细菌和真菌种类表现出显着的抗菌活性。这表明它们作为抗菌治疗剂的潜力(Evren, Yurttaş, & Yılmaz-Cankilic, 2020)。

作为肿瘤缺氧标记物的潜力基于硝基咪唑的新型N-(苯并[d]噻唑-2-基)丙酰胺衍生物已被开发为肿瘤缺氧的潜在标记物,这可能对癌症诊断和治疗产生重大影响(Li, Chu, Liu, & Wang, 2005)。

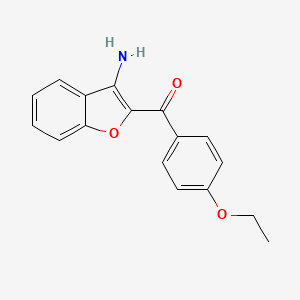

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It has been suggested that the compound exhibits aggregation-induced emission (aie) characteristics, an excited-state intramolecular proton transfer (esipt) mechanism, and an intramolecular charge transfer (ict) effect . These properties could contribute to its interaction with its targets and the resulting changes.

Biochemical Pathways

The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may influence various biochemical pathways, particularly those involving proton transfer and charge transfer .

Result of Action

Similar compounds have been shown to exhibit anti-cancer activity , suggesting that this compound may have similar effects.

Action Environment

The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may be sensitive to changes in the environment, such as variations in solvent conditions .

安全和危害

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAODZPEXLWQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

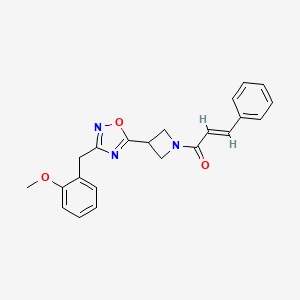

![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)

methanone](/img/structure/B2475500.png)

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)

![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2475515.png)